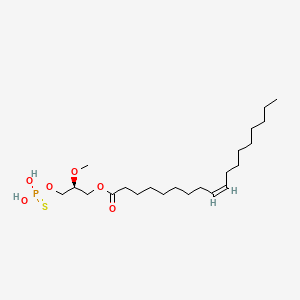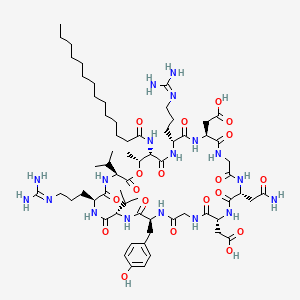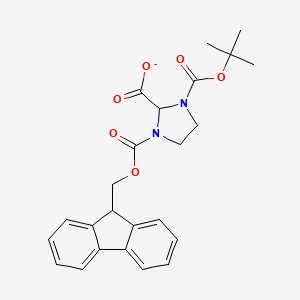
1,2,3-Imidazolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3-(9H-fluoren-9-ylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid is a chiral compound used in various fields of scientific research. It is characterized by the presence of both Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the imidazolidine-2-carboxylic acid with Fmoc and Boc groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions.
Industrial Production Methods
Industrial production methods for (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.
化学反应分析
Types of Reactions
(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the protecting groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: These compounds also use the Fmoc group for protection during peptide synthesis.
Boc-protected amino acids: Similar to (r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid, these compounds use the Boc group for protection.
Uniqueness
(r,s)-n-fmoc-n’-boc-imidazolidine-2-carboxylic acid is unique due to the presence of both Fmoc and Boc protecting groups, which provide dual protection during synthesis. This dual protection allows for greater flexibility and control in the synthesis of complex peptides and other molecules.
属性
分子式 |
C24H25N2O6- |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazolidine-2-carboxylate |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-13-12-25(20(26)21(27)28)22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,27,28)/p-1 |
InChI 键 |
IHRMIKPTDYFJCL-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)

![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
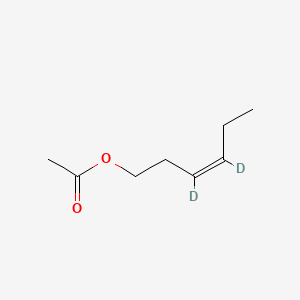
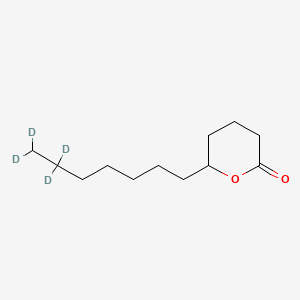
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
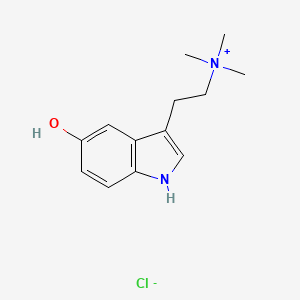
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)

